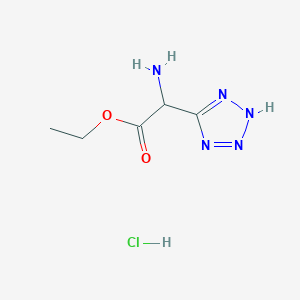

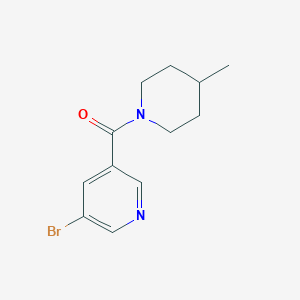

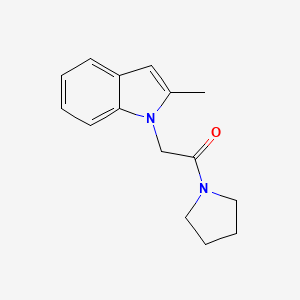

(5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone

Overview

Description

5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone, also known as 5-Bromo-3-pyridinyl)-4-methyl-1-piperidin-1-one, is an organic compound that has been studied for its potential applications in various scientific research fields. This compound is of interest because of its unique structure, which contains both a bromine and a pyridine moiety. It has been studied for its potential uses in synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

(5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one has been studied for its potential applications in various scientific research fields. It has been used as a starting material for the synthesis of various biologically active compounds. For example, it has been used to synthesize a series of novel compounds with potential anti-cancer activity. It has also been used to synthesize compounds with potential anti-inflammatory activity. Additionally, it has been used as a building block for the synthesis of novel peptide-based drugs.

Mechanism of Action

The mechanism of action of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one is not well understood. However, it is believed that the bromine and pyridine moieties may interact with biological targets in order to induce a biological response. For example, the bromine moiety may interact with certain enzymes or receptors, while the pyridine moiety may interact with DNA or other macromolecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one in laboratory experiments include its relatively low cost, its easy availability, and its relatively low toxicity. Additionally, the compound can be easily synthesized in a variety of solvents, making it a versatile starting material for a variety of synthetic organic chemistry reactions. However, the compound is relatively unstable and may decompose over time. Additionally, the compound may not be suitable for use in biological experiments due to its potential toxicity.

Future Directions

The potential applications of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one are numerous and varied. Future research should focus on further exploring the compound’s potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, research should focus on further exploring the compound’s biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Finally, research should focus on developing new methods for synthesizing the compound and improving its stability.

Synthesis Methods

The synthesis of (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanoneridinyl)-4-methyl-1-piperidin-1-one has been reported in several publications. The most commonly used method is a three-step reaction involving the reaction of 4-methyl-1-piperidin-1-one with bromine, followed by the addition of 3-pyridin-2-ylmethanol and finally the removal of the bromine. This reaction can be carried out in either aqueous or organic solvent. The reaction is typically carried out at room temperature, but the temperature and reaction time can be varied depending on the desired product.

properties

IUPAC Name |

(5-bromopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTVUMKZVBZFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208379 | |

| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302953-14-6 | |

| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302953-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)

![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)

![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)

![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)

![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)

![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)